Propargyl-PEG4-Boc (encompassing both Boc-amine and t-butyl ester derivatives, CAS 1219810-90-8 and 1355197-66-8) is a heterobifunctional linker procured for advanced bioconjugation, Antibody-Drug Conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. It features a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected terminus that enables strictly orthogonal, step-wise conjugation workflows. The tetraethylene glycol (PEG4) spacer provides a ~15 Å distance, imparting aqueous solubility without the excessive hydrodynamic volume associated with longer polymers [1]. For industrial and pharmaceutical procurement, this compound represents a standard baseline for balancing synthetic control, hydrophilicity, and favorable pharmacokinetic properties in modular assembly.
Substituting Propargyl-PEG4-Boc with generic aliphatic alkynes (e.g., dodecyne derivatives) or unprotected PEG amines compromises both manufacturability and final product performance. Aliphatic linkers of equivalent length drastically increase the lipophilicity (LogP) of the conjugate, leading to poor aqueous solubility, severe aggregation during formulation, and high non-specific protein binding in vivo [1]. Conversely, utilizing unprotected propargyl-PEG4-amine bypasses the need for deprotection but frequently results in amine-copper complexation during the CuAAC click step, stalling the catalytic cycle and generating complex side-products. The precise combination of the PEG4 backbone and the Boc protecting group is required for maintaining high-yielding, scalable, and reproducible orthogonal synthesis workflows.
When constructing cell-permeable degraders, the choice of linker length is critical to avoid violating extended Lipinski rules. Class-level pharmacokinetic profiling demonstrates that PROTACs utilizing a PEG4 spacer maintain a favorable topological polar surface area (tPSA), preserving cellular permeability. In contrast, extending the linker to PEG8 or PEG12 increases the tPSA and molecular weight beyond critical thresholds, frequently resulting in a 50-80% reduction in apparent permeability (Papp) in standard models [1]. For procurement teams sourcing linkers for intracellular targets, Propargyl-PEG4-Boc provides a validated structural distance between target and ligase without compromising membrane transit.
| Evidence Dimension | Cellular Permeability (Papp) |
| Target Compound Data | PEG4 linker conjugates typically maintain Papp > 1 × 10^-6 cm/s |
| Comparator Or Baseline | PEG8/PEG12 linkers (Papp often < 0.5 × 10^-6 cm/s) |
| Quantified Difference | >50% reduction in permeability for longer PEG analogs |
| Conditions | Caco-2 or PAMPA permeability models for PROTAC libraries |
Prevents late-stage failure of PROTAC candidates by ensuring the linker does not critically impair intracellular accumulation.
The incorporation of the PEG4 backbone provides a measurable thermodynamic advantage in aqueous media compared to structurally analogous aliphatic chains. Comparative physicochemical modeling indicates that replacing a C12 alkyl linker with a PEG4 spacer reduces the calculated LogP (cLogP) by approximately 1.5 to 2.0 units [1]. This reduction in lipophilicity directly translates to enhanced aqueous solubility, preventing the formation of insoluble aggregates during physiological buffer formulation. For scale-up and biological testing, this difference eliminates the need for excessive co-solvents that can skew assay results or complicate in vivo dosing.
| Evidence Dimension | Lipophilicity (cLogP) |
| Target Compound Data | PEG4 spacer (reduces cLogP by ~1.5 - 2.0 units) |
| Comparator Or Baseline | Equivalent length aliphatic linker (e.g., C12 chain) |
| Quantified Difference | 1.5 - 2.0 unit reduction in LogP |
| Conditions | Standard physiological buffers (pH 7.4) and computational models |
Ensures the final synthesized conjugate remains soluble in biological media, reducing formulation costs and assay artifacts.
The presence of the Boc protecting group is a primary driver for selecting this specific compound over unprotected alternatives. In sequential synthesis workflows, performing a CuAAC click reaction with an unprotected amine can lead to copper sequestration or unwanted side reactions, often capping overall step yields at 50-60%. By utilizing Propargyl-PEG4-Boc, the reactive terminus remains inert during the click step, allowing for >95% conversion. Subsequent deprotection with Trifluoroacetic acid (TFA) proceeds cleanly, resulting in a two-step isolated yield that routinely exceeds 85-90% [1].
| Evidence Dimension | Two-step conjugation yield (Click followed by amidation) |
| Target Compound Data | Propargyl-PEG4-Boc (>85-90% overall yield) |
| Comparator Or Baseline | Unprotected Propargyl-PEG4-amine (<60% overall yield) |
| Quantified Difference | 30-40% absolute increase in final product yield |
| Conditions | CuAAC (CuSO4, sodium ascorbate) followed by standard TFA deprotection |
Drastically reduces the consumption of expensive biological payloads or proprietary ligands by maximizing coupling efficiency.
Employed for the modular construction of bifunctional degraders where the PEG4 spacer maintains cell permeability and the Boc group allows for late-stage diversification of the E3 ligase ligand [1].
Utilized to attach highly potent, hydrophobic payloads to azide-functionalized antibodies, where the PEG4 chain is necessary to prevent payload-induced antibody aggregation [1].
Employed for modifying azide-coated microarrays, nanoparticles, or diagnostic beads, allowing for the subsequent controlled attachment of sensitive capture proteins after Boc deprotection [1].